molecular formula C18H18ClN5 B5173737 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline

7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline

Cat. No. B5173737
M. Wt: 339.8 g/mol
InChI Key: UXTYYOVBTDUTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline, also known as CPQ, is a chemical compound that belongs to the quinoline family. CPQ has been extensively studied for its potential use as a therapeutic agent due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to DNA damage and cell death, making it a potential mechanism for the anticancer activity of 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline. 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline has also been shown to inhibit the activity of GABA-A receptors, which are involved in the regulation of neuronal activity. Inhibition of these receptors can lead to the neuroprotective effects of 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline.
Biochemical and Physiological Effects
7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to cell death. 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline has been shown to possess antibacterial activity by inhibiting bacterial DNA synthesis and cell division. The compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity level, making it suitable for large-scale production. 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline also has some limitations for lab experiments. The compound is highly toxic and requires careful handling and disposal. Additionally, the mechanism of action of 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline is not fully understood, making it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline. Further research is needed to fully understand the mechanism of action of the compound and to optimize its therapeutic potential. 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline could be further developed as a potential anticancer agent, antibacterial agent, and neuroprotective agent. Additionally, the toxicity of 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline could be further studied to determine its safety profile for clinical use. Overall, 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.

Synthesis Methods

The synthesis of 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline involves the reaction of 7-chloro-4-methylquinoline with 4-(2-pyrimidinyl)-1-piperazine in the presence of a suitable solvent and catalyst. The reaction yields 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline as a white crystalline solid with a high purity level. The synthesis method of 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline has been optimized to ensure high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline has been extensively studied for its potential use in various therapeutic applications. The compound has shown promising results in the treatment of cancer, bacterial infections, and neurological disorders. 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. The compound has also been shown to possess antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

7-chloro-4-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5/c1-13-11-17(22-16-12-14(19)3-4-15(13)16)23-7-9-24(10-8-23)18-20-5-2-6-21-18/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTYYOVBTDUTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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